Unveiling 2-Methoxy-6-pentadecyl-1,4-benzoquinone in Iris Species: A Technical Guide
Unveiling 2-Methoxy-6-pentadecyl-1,4-benzoquinone in Iris Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Iris, renowned for its ornamental value, is also a rich reservoir of unique secondary metabolites with diverse biological activities. Among these are quinonoid compounds, which have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide focuses on the discovery, isolation, and potential significance of 2-Methoxy-6-pentadecyl-1,4-benzoquinone, a specific alkylated benzoquinone identified in several Iris species. While research on this particular molecule is nascent, this document provides a comprehensive overview of its discovery, the methodologies for its isolation, and an exploration of the biological activities of structurally related compounds to inform future research and drug development endeavors.
Discovery in Iris Species
The initial identification of 2-Methoxy-6-pentadecyl-1,4-benzoquinone in the plant kingdom was a significant step in the phytochemical exploration of the Iris genus. This discovery was first reported in a 1992 study by Marner and colleagues, who isolated the compound from the seed oils of three distinct Iris species: Iris pseudacorus (Yellow Flag Iris), Iris missouriensis (Rocky Mountain Iris), and Iris sibirica (Siberian Iris)[1]. This research laid the groundwork for further investigation into the distribution and potential roles of such long-chain alkylated benzoquinones in plants.
Subsequent phytochemical studies on other Iris species have revealed the presence of a variety of other benzoquinone derivatives. For instance, a novel alkylated unsaturated p-benzoquinone was isolated from the hexane extract of the rhizomes of Iris kemaonensis[2]. Another study on the rhizomes of Iris nepalensis led to the isolation of a new alkylated 1,4-benzoquinone derivative[3]. While these are not the identical compound, their discovery underscores the prevalence of this class of molecules within the Iris genus and suggests a potential chemotaxonomic significance.
Quantitative Data
Currently, publicly available quantitative data on the specific yield or concentration of 2-Methoxy-6-pentadecyl-1,4-benzoquinone from the seed oils of the aforementioned Iris species is limited. The primary research by Marner et al. (1992) would contain this specific information. However, for illustrative purposes, the following table provides a template for how such data would be presented.
| Iris Species | Plant Part | Compound | Yield/Concentration (if available) | Reference |
| Iris pseudacorus | Seed Oil | 2-Methoxy-6-pentadecyl-1,4-benzoquinone | Data not publicly available | Marner et al., 1992[1] |
| Iris missouriensis | Seed Oil | 2-Methoxy-6-pentadecyl-1,4-benzoquinone | Data not publicly available | Marner et al., 1992[1] |
| Iris sibirica | Seed Oil | 2-Methoxy-6-pentadecyl-1,4-benzoquinone | Data not publicly available | Marner et al., 1992[1] |
| Iris kemaonensis | Rhizomes | Alkylated unsaturated p-benzoquinone | Not specified | Singh et al., 2006[2] |
| Iris nepalensis | Rhizomes | Alkylated 1,4-benzoquinone derivative | Not specified | Tantry et al., 2013[3] |
Experimental Protocols
The isolation and characterization of 2-Methoxy-6-pentadecyl-1,4-benzoquinone from Iris seeds involve a multi-step process typical for the purification of natural products. The following methodologies are based on standard practices and inferences from related studies. The specific details are documented in the primary literature by Marner et al. (1992).
Plant Material and Extraction
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Plant Material: Seeds of Iris pseudacorus, Iris missouriensis, and Iris sibirica are collected and dried.
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Extraction: The dried seeds are ground to a fine powder and subjected to solvent extraction to obtain the crude seed oil. A non-polar solvent such as hexane is typically used for this purpose. The extraction is carried out over an extended period to ensure the exhaustive removal of lipids and other non-polar constituents, including the target benzoquinone.
Chromatographic Separation
The crude seed oil is then subjected to chromatographic techniques to separate the complex mixture of compounds.
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Column Chromatography: The crude extract is typically first fractionated using column chromatography over a silica gel stationary phase. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).
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High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
Structure Elucidation
The structure of the purified compound is determined using a combination of spectroscopic methods:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
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Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the carbonyl groups of the quinone ring and the methoxy group.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the benzoquinone chromophore.
Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)
As of the compilation of this guide, there is a lack of specific studies on the biological activity and mechanism of action of 2-Methoxy-6-pentadecyl-1,4-benzoquinone. However, the broader class of alkylated and methoxylated benzoquinones has been the subject of extensive research, revealing a range of biological effects that may be relevant for the title compound.
Cytotoxic and Anticancer Activities
Many benzoquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways. For instance, other methoxy-substituted benzoquinones have demonstrated inhibitory effects on cancer cell proliferation and DNA synthesis[4]. A structurally related compound, 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), isolated from Iris missouriensis, showed potent cytotoxic activity against KB and P-388 cells[5].
The cytotoxicity of quinones is often attributed to two primary mechanisms:
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Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, a process that generates superoxide radicals and other ROS, leading to oxidative stress and subsequent cellular damage.
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Alkylation of Cellular Macromolecules: The electrophilic nature of the quinone ring allows for nucleophilic attack by cellular macromolecules such as proteins and DNA, leading to dysfunction and cell death.
Modulation of Signaling Pathways
Benzoquinone derivatives have been shown to interact with and modulate various cellular signaling pathways, particularly those involved in cell growth, proliferation, and apoptosis.
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PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. Some benzoquinones have been shown to inhibit this pathway, leading to decreased cancer cell growth[4].
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain benzoquinones can modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38[4].
Future Directions and Conclusion
2-Methoxy-6-pentadecyl-1,4-benzoquinone represents a potentially interesting natural product from the Iris genus. While its discovery has been documented, a significant gap exists in our understanding of its biological activities. Future research should focus on:
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Quantitative analysis of this compound in various Iris species to understand its distribution and potential ecological role.
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Total synthesis of the molecule to provide a readily available source for biological testing.
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In-depth biological evaluation , including cytotoxicity screening against a panel of cancer cell lines, as well as assessment of its antimicrobial, anti-inflammatory, and antioxidant properties.
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Mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by this compound.
This technical guide provides a foundational overview for researchers and drug development professionals interested in the natural products of Iris species. The information presented, drawing from the discovery of 2-Methoxy-6-pentadecyl-1,4-benzoquinone and the known activities of related compounds, highlights the potential of this molecule as a lead for further scientific investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isolation, structural elucidation, and chemical synthesis of 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), a cytotoxic constituent of Iris missouriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
